molecular formula C9H15NO6S B1435336 4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid CAS No. 57772-69-7

4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid

Cat. No.: B1435336
CAS No.: 57772-69-7
M. Wt: 265.29 g/mol
InChI Key: FLYJFZMFOSDARY-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid is a compound that combines an aromatic phenol with an aminoethyl side chain and a methoxy group, along with sulfuric acid

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine receptors, which are part of the G-protein-coupled receptor superfamily . These interactions are crucial for modulating synaptic transmission and various cellular processes. The compound’s interaction with these receptors can influence several key functions in the brain, such as motor output, motivation, reward, learning, memory, and endocrine regulation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of dopamine receptors, which play a critical role in cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting various physiological and pathological conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, leading to the activation or inhibition of these receptors . This binding interaction can result in changes in gene expression and enzyme activity, influencing various cellular processes. Additionally, the compound’s interaction with other biomolecules, such as enzymes involved in dopamine synthesis and metabolism, further contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating dopamine receptor activity and improving cognitive function . At higher doses, the compound may exhibit toxic or adverse effects, such as neurotoxicity and alterations in cellular metabolism . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in dopamine synthesis and metabolism . For example, the compound can influence the activity of tyrosine hydroxylase, an enzyme critical for dopamine synthesis . Additionally, the compound’s interaction with other metabolic enzymes can affect metabolic flux and metabolite levels, further influencing its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For instance, the compound can be transported across cell membranes through specific transporters, influencing its localization and accumulation within cells . Additionally, the compound’s interaction with binding proteins can affect its distribution within tissues, further impacting its biochemical properties .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within cells, such as the cytoplasm or mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action . The subcellular localization of the compound can influence its activity and function, further contributing to its biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then treated with sulfuric acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminoethyl side chain can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenolic compounds.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxyphenol: Lacks the aminoethyl side chain, limiting its ability to interact with biological targets.

    4-(2-Aminoethyl)-2-methoxybenzoic acid: Contains a carboxylic acid group instead of sulfuric acid, which can alter its solubility and reactivity.

Uniqueness

4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(2-aminoethyl)-2-methoxyphenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.H2O4S/c1-12-9-6-7(4-5-10)2-3-8(9)11;1-5(2,3)4/h2-3,6,11H,4-5,10H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYJFZMFOSDARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid
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